7-Chloro-3-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
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Overview
Description
7-Chloro-3-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the molecular formula C₁₅H₁₄ClN·HCl It is a derivative of tetrahydroisoquinoline, featuring a chlorine atom at the 7th position and a phenyl group at the 3rd position
Mechanism of Action
Target of Action
7-Chloro-3-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), a class of isoquinoline alkaloids . THIQ-based compounds have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .
Mode of Action
Thiq analogs are known to interact with their targets, leading to changes that result in their biological activity
Biochemical Pathways
Given the biological activities of thiq-based compounds against various pathogens and neurodegenerative disorders , it can be inferred that this compound may influence related biochemical pathways
Result of Action
Thiq-based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders , suggesting that this compound may have similar effects.
Action Environment
It is generally recommended to store such compounds in a cool, dry, and well-ventilated place, away from oxidizing agents , indicating that these factors may affect the compound’s stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-3-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves multiple steps, starting with the formation of tetrahydroisoquinoline derivatives. One common method is the Biltz synthesis, which involves the reaction of benzylamine with a suitable aldehyde under acidic conditions to form the tetrahydroisoquinoline core. Subsequent chlorination and phenylation steps are then employed to introduce the chlorine and phenyl groups, respectively.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthetic process. Purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-3-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can reduce the compound.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium cyanide (NaCN) or alkyl halides.
Major Products Formed:
Oxidation: Formation of corresponding quinoline derivatives.
Reduction: Formation of reduced tetrahydroisoquinoline derivatives.
Substitution: Formation of substituted tetrahydroisoquinoline derivatives.
Scientific Research Applications
7-Chloro-3-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has various applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: It can be used in the study of biological systems and pathways.
Industry: It is used in the production of agrochemicals and dyestuffs.
Comparison with Similar Compounds
7-Chloro-3-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is similar to other tetrahydroisoquinoline derivatives, but its unique chlorine and phenyl substituents confer distinct chemical and biological properties. Some similar compounds include:
3-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride: Lacks the chlorine atom.
7-chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride: Lacks the phenyl group.
3-phenyl-1,2,3,4-tetrahydroisoquinoline: Lacks the hydrochloride moiety.
These compounds may exhibit different reactivity and biological activity due to the presence or absence of specific functional groups.
Properties
IUPAC Name |
7-chloro-3-phenyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN.ClH/c16-14-7-6-12-9-15(17-10-13(12)8-14)11-4-2-1-3-5-11;/h1-8,15,17H,9-10H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADSHIQXWQRYQHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=C1C=CC(=C2)Cl)C3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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